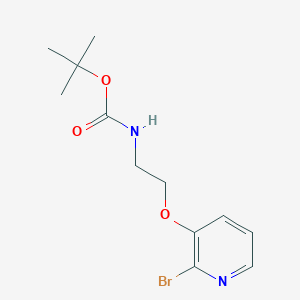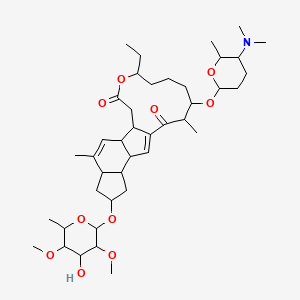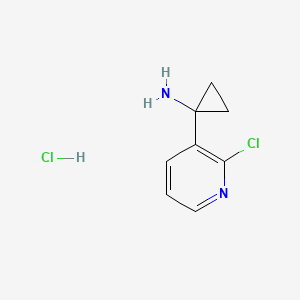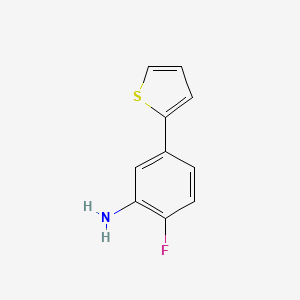
Fluoro(trioxido)silane;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(trioxido)silane;nickel(2+) is a compound that combines the properties of both fluorosilane and nickel
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fluoro(trioxido)silane;nickel(2+) typically involves the reaction of a nickel salt with a fluoro(trioxido)silane precursor. One common method is the reaction of nickel(II) chloride with fluoro(trioxido)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of fluoro(trioxido)silane;nickel(2+) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro(trioxido)silane;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of fluoro(trioxido)silane;nickel(2+) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(0) species. Substitution reactions can lead to the formation of various organosilicon compounds.
Applications De Recherche Scientifique
Fluoro(trioxido)silane;nickel(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and electronic components.
Mécanisme D'action
The mechanism of action of fluoro(trioxido)silane;nickel(2+) involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Fluoro(trioxido)silane;nickel(2+) can be compared with other similar compounds, such as:
Fluorosilanes: These compounds share the fluoro group but may have different metal centers.
Nickel complexes: These compounds contain nickel but may have different ligands.
Uniqueness
The uniqueness of fluoro(trioxido)silane;nickel(2+) lies in its combination of fluorosilane and nickel, which imparts unique chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Similar Compounds
Some similar compounds include:
Trifluoromethyltrimethylsilane: A fluorosilane used in surface modification and coatings.
Nickel(II) chloride: A common nickel salt used in various chemical reactions.
Organosilanes: Compounds containing silicon and organic groups, used in organic synthesis and materials science.
Propriétés
Formule moléculaire |
F6Ni9O18Si6 |
|---|---|
Poids moléculaire |
1098.73 g/mol |
Nom IUPAC |
fluoro(trioxido)silane;nickel(2+) |
InChI |
InChI=1S/6FO3Si.9Ni/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |
Clé InChI |
PNZALWWMRPIPGO-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)






![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
